molecular formula C13H10Cl2N2O B14723856 2-(2,4-Dichloroanilino)benzamide CAS No. 13625-36-0

2-(2,4-Dichloroanilino)benzamide

Cat. No.: B14723856
CAS No.: 13625-36-0
M. Wt: 281.13 g/mol
InChI Key: OYNNYUMDSZULOM-UHFFFAOYSA-N
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Description

2-(2,4-Dichloroanilino)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,4-dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloroanilino)benzamide typically involves the reaction of 2,4-dichloroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloroanilino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichloroanilino)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloroanilino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichloroanilino)benzamide is unique due to its specific substitution pattern on the benzamide and aniline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13625-36-0

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2-(2,4-dichloroanilino)benzamide

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-11-4-2-1-3-9(11)13(16)18/h1-7,17H,(H2,16,18)

InChI Key

OYNNYUMDSZULOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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